molecular formula C23H23N5O2S B2520335 N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894041-29-3

N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2520335
CAS No.: 894041-29-3
M. Wt: 433.53
InChI Key: KMGVHJDZTANYLY-UHFFFAOYSA-N
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Description

N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a meta-methylphenyl (m-tolyl) group. This compound belongs to a broader class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antifungal, and flavor-enhancing properties . The oxalamide linker (N-C(=O)-C(=O)-N) is a critical structural motif, often associated with receptor binding in umami taste modulation and pharmacological applications .

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-15-7-6-10-18(13-15)20-26-23-28(27-20)19(14-31-23)11-12-24-21(29)22(30)25-16(2)17-8-4-3-5-9-17/h3-10,13-14,16H,11-12H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGVHJDZTANYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s closest analogs differ in substituents on the phenyl rings or the heterocyclic core. Key comparisons include:

Compound Name Substituent R1 Substituent R2 Molecular Weight Key Features
Target Compound 1-Phenylethyl m-Tolyl-thiazolo-triazol-ethyl ~433.5 (estimated) Meta-methyl substitution on phenyl; thiazolo-triazole core.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl Pyridin-2-yl-ethyl 433.4 Approved umami flavor enhancer; replaces MSG in food .
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894031-24-4) 4-Ethylphenyl p-Tolyl-thiazolo-triazol-ethyl 433.5 Para-methyl substitution; higher lipophilicity .
N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 2-Ethoxyphenyl m-Tolyl-thiazolo-triazol-ethyl ~433.5 (estimated) Ethoxy group may enhance solubility .
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide (CAS 894032-31-6) Phenyl 4-Methoxyphenyl-thiazolo-triazol-ethyl 421.5 Methoxy group improves metabolic stability .

Key Findings:

Substituent Effects on Bioactivity :

  • The m-tolyl group in the target compound likely enhances hydrophobic interactions with biological targets compared to p-tolyl or unsubstituted phenyl analogs .
  • Ethoxy or methoxy groups (e.g., in CAS 894032-31-6) may improve solubility and oral bioavailability .

Crystallographic and Stability Data :

  • Triazolothiadiazole analogs (e.g., CAS 894031-24-4) exhibit planar heterocyclic cores stabilized by C–H⋯π and hydrogen-bonding interactions, which may correlate with thermal stability .

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